2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid
Description
Properties
IUPAC Name |
2-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO4/c11-5-1-7(13)8(2-6(5)12)18-4-9(15)14-3-10(16)17/h1-2H,3-4H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOHBTDEDUEVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278692 | |
| Record name | n-[(2,4,5-trichlorophenoxy)acetyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-99-8 | |
| Record name | NSC9212 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-[(2,4,5-trichlorophenoxy)acetyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid typically involves the reaction of 2,4,5-Trichlorophenol with chloroacetic acid to form 2,4,5-Trichlorophenoxyacetic acid. This intermediate is then reacted with glycine under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters, including temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of less chlorinated phenoxyacetic acids.
Substitution: Formation of substituted phenoxyacetic acids with various functional groups.
Scientific Research Applications
2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on plant growth and development, particularly in understanding herbicidal mechanisms.
Medicine: Investigated for potential therapeutic applications, including its role as a lead compound in drug development.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The compound exerts its herbicidal effects by mimicking the natural plant hormone auxin. It disrupts normal plant growth processes, leading to uncontrolled cell division and growth, ultimately causing plant death. The molecular targets include auxin receptors and transport proteins, which are crucial for maintaining plant growth and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Phenoxyacetic Acid Derivatives
Phenoxyacetic acid derivatives are characterized by a phenoxy group attached to an acetic acid chain. Key analogues include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 2,4,5-T (parent compound) | 93-76-5 | C₈H₅Cl₃O₃ | 255.48 g/mol | 2,4,5-Trichloro, acetic acid |
| 2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid | 5191-97-9 | C₁₀H₇Cl₃NO₄ | 320.53 g/mol | 2,4,5-Trichloro, acetamidoacetic acid |
| Fenoprop (2,4,5-TP) | 93-72-1 | C₉H₇Cl₃O₃ | 269.53 g/mol | 2,4,5-Trichloro, propionic acid |
| MCPA | 94-74-6 | C₉H₉ClO₃ | 200.63 g/mol | 4-Chloro-2-methyl, acetic acid |
| 2,4-D | 94-75-7 | C₈H₆Cl₂O₃ | 221.04 g/mol | 2,4-Dichloro, acetic acid |
Key Structural Differences:
Backbone Modifications : Unlike 2,4,5-T and 2,4-D, which have a free carboxylic acid group, the target compound features an acetamidoacetic acid group, which may reduce acidity and increase hydrogen-bonding capacity .
Chlorination Pattern: All compounds share a phenoxy backbone with chlorine substitutions, but the position and number vary. For example, MCPA has a single chlorine and methyl group, while 2,4,5-T and the target compound have three chlorines .
Physicochemical Properties
- Esters of 2,4,5-T (e.g., isooctyl ester, CAS: 25168-15-4) are lipophilic, whereas the amino acid derivative may exhibit amphiphilic behavior .
- Stability: The amide bond in the target compound is less prone to hydrolysis than the ester linkages in derivatives like fenoprop (2,4,5-TP) or erbon (2-(2,4,5-trichlorophenoxy)ethyl dichloropropionate) .
Environmental and Toxicological Profiles
- Persistence : Esters of 2,4,5-T (e.g., butyl ester, CAS: 61792-07-2) exhibit higher environmental persistence due to lipophilicity. The target compound’s polar structure may reduce bioaccumulation .
- Ecotoxicology: 2,4,5-T is classified as a probable human carcinogen (EPA IRIS). Structural analogues like fenoprop share similar risks, but the target compound’s novel structure necessitates independent assessment .
Biological Activity
2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid, commonly referred to as a derivative of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), is an organic compound with significant biological activity. This compound is primarily studied for its role in herbicidal applications and its potential impacts on human health and the environment. Understanding its biological activity is crucial for evaluating its safety and efficacy.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes a trichlorophenoxy group attached to an acetylamino group, which plays a vital role in its biological interactions.
The biological activity of this compound is primarily linked to its ability to mimic plant hormones known as auxins. This mimicry can disrupt normal plant growth and development processes. It has been shown to induce uncontrolled growth in target plants, leading to their eventual death.
Key Mechanisms:
- Auxin Mimicry : The compound acts similarly to natural auxins, leading to abnormal cell elongation and division.
- Inhibition of Photosynthesis : Some studies suggest that it may inhibit photosynthetic processes in certain plant species.
- Impact on Soil Microbiota : There are indications that it can alter the composition of soil microbial communities, potentially affecting nutrient cycling.
Biological Activity in Animal Models
Research has indicated that exposure to compounds related to 2,4,5-T can lead to various physiological effects in animal models. For example:
- Hepatic Enzyme Induction : Studies have shown that metabolites derived from 2,4,5-trichlorophenoxy compounds can induce hepatic enzymes such as delta-aminolevulinic acid (ALA) synthetase in rats, suggesting a potential for liver toxicity .
- Endocrine Disruption : Some findings indicate that these compounds may disrupt endocrine functions by mimicking or interfering with hormone signaling pathways.
- Neurotoxic Effects : There is emerging evidence that exposure may lead to neurotoxic effects in certain animal models, although the mechanisms remain under investigation.
Case Study 1: Herbicidal Efficacy
A study evaluated the herbicidal efficacy of this compound against various weeds. The results demonstrated significant control over broadleaf weeds while showing lower efficacy against grasses. The study highlighted the compound’s potential utility in agricultural settings where selective weed control is necessary.
Case Study 2: Toxicological Assessment
A toxicological assessment was conducted on rats exposed to varying doses of the compound. Key findings included:
- Increased liver enzyme levels indicative of hepatotoxicity.
- Alterations in body weight and behavior patterns consistent with neurotoxic effects.
These findings underscore the need for careful handling and regulation of this compound in agricultural practices.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C10H8Cl3NO4 |
| Molecular Weight | 303.54 g/mol |
| CAS Number | 222649 |
| Herbicidal Activity | Effective against broadleaf weeds |
| Toxicity Level (in rats) | Hepatotoxic at high doses |
Q & A
Basic: What are the recommended analytical methods for characterizing 2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid?
Answer:
Characterization should employ a combination of chromatographic and spectroscopic techniques:
- High-Performance Liquid Chromatography (HPLC): Optimize reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use C18 columns and gradient elution (water:acetonitrile with 0.1% trifluoroacetic acid) for separation .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode can confirm molecular weight (expected m/z ~331.5 for C₁₀H₇Cl₃NO₄⁻) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ will resolve structural features, such as the acetamide linkage (δ ~2.0 ppm for acetyl protons) and trichlorophenoxy aromatic signals (δ ~6.8–7.5 ppm) .
Basic: How can researchers ensure compound stability during storage?
Answer:
Stability is influenced by light, temperature, and humidity:
- Storage Conditions: Store at –20°C in amber glass vials under inert gas (argon/nitrogen) to prevent photodegradation and hydrolysis .
- Degradation Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect breakdown products like 2,4,5-trichlorophenoxyacetic acid .
- Moisture Control: Use desiccants in storage containers, as the acetamide group may hydrolyze in humid environments .
Advanced: What experimental strategies resolve contradictions in toxicity data for chlorophenoxy derivatives?
Answer:
Discrepancies often arise from model systems or exposure routes. Mitigate via:
- Comparative In Vitro/In Vivo Studies: Use human hepatocyte models (e.g., HepG2) and rodent assays to compare metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
- Dose-Response Analysis: Apply benchmark dose (BMD) modeling to reconcile acute vs. chronic toxicity thresholds, particularly for oral vs. dermal exposure .
- Confounder Adjustment: Control for impurities (e.g., dioxins in 2,4,5-T analogs) via rigorous purification (recrystallization from ethanol/water) .
Advanced: How can computational methods optimize synthesis routes for this compound?
Answer:
Leverage quantum chemical calculations and reaction path algorithms:
- Reaction Design: Use density functional theory (DFT) to model the amidation step between 2-(2,4,5-trichlorophenoxy)acetic acid and glycine. Identify transition states to optimize coupling reagents (e.g., HATU vs. EDC) .
- Solvent Screening: Employ COSMO-RS simulations to predict solvent effects on reaction yield (e.g., DMF vs. THF) .
- Machine Learning: Train models on analogous chlorophenoxy reactions to predict optimal temperature, catalyst loadings, and reaction times .
Advanced: What structure-activity relationship (SAR) insights apply to chlorophenoxy acetamide derivatives?
Answer:
Key SAR considerations include:
- Chlorine Substitution: The 2,4,5-trichloro pattern enhances herbicidal activity but increases toxicity. Compare with 2,4-D (dichloro) analogs to isolate bioactivity drivers .
- Acetamide Linkage: Replace the glycine moiety with β-alanine or sarcosine to study steric effects on receptor binding (e.g., auxin receptors in plants) .
- Metabolic Resistance: Introduce methyl groups to the phenyl ring to reduce oxidative dechlorination by liver enzymes .
Advanced: How to validate environmental persistence models for this compound?
Answer:
Combine laboratory and computational approaches:
- Hydrolysis Studies: Measure degradation rates at pH 5–9 (25–50°C) and fit kinetic models (e.g., first-order decay constants) .
- Soil Column Experiments: Assess adsorption coefficients (Kd) using loam and clay soils; correlate with logP (~3.2 predicted) .
- QSAR Modeling: Use EPI Suite or OPERA to predict biodegradation half-lives and bioaccumulation potential .
Basic: What safety protocols are critical for handling this compound?
Answer:
Adhere to GHS hazard guidelines:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and NIOSH-approved respirators during synthesis .
- Ventilation: Use fume hoods (≥0.5 m/s face velocity) to prevent inhalation of aerosols .
- Emergency Procedures: For spills, neutralize with 10% sodium bicarbonate and collect in chemical-resistant containers .
Advanced: What mechanistic studies clarify its mode of action in biological systems?
Answer:
Focus on molecular targets and pathways:
- Receptor Binding Assays: Use radiolabeled [¹⁴C]-compound in competitive binding studies with auxin-responsive promoters (e.g., DR5::GFF systems) .
- Transcriptomics: Apply RNA-seq to Arabidopsis thaliana exposed to 1–100 µM doses to identify upregulated stress-response genes .
- Proteomic Profiling: Detect protein adducts (e.g., acetylated lysine residues) via LC-MS/MS to map covalent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
